molecular formula C21H27NO6 B024126 N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine CAS No. 7668-87-3

N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine

Cat. No.: B024126
CAS No.: 7668-87-3
M. Wt: 389.4 g/mol
InChI Key: FGPUFQRNZGCKQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide is an organic compound with the molecular formula C20H25NO5 It is characterized by the presence of multiple methoxy groups attached to aromatic rings, which contribute to its unique chemical properties

Scientific Research Applications

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Biochemical Analysis

Biochemical Properties

N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to inhibit tubulin polymerization, which is essential for cell division and intracellular transport . Additionally, this compound interacts with heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1), among others . These interactions highlight its potential as a therapeutic agent in cancer treatment and other diseases.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the expression of genes involved in cell proliferation and survival, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the colchicine binding site on tubulin, inhibiting its polymerization and thus preventing microtubule formation . This inhibition disrupts mitotic spindle formation, leading to cell cycle arrest at the metaphase stage. Additionally, this compound can inhibit the activity of Hsp90, TrxR, and HLSD1, further contributing to its anticancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis . These temporal effects are crucial for understanding its potential therapeutic applications and optimizing its use in research and clinical settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce toxic effects, including damage to normal tissues and organs . These dosage-dependent effects are essential for determining the therapeutic window and ensuring the safe use of this compound in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . This compound can also affect metabolic flux and alter the levels of various metabolites, further influencing cellular function and health .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and stability .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is often found in the cytoplasm, where it interacts with microtubules and other cytoskeletal components . Additionally, it can localize to the nucleus, where it may influence gene expression and other nuclear processes . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide typically involves the reaction of 3,4,5-trimethoxyphenylacetate with 3,4-dimethoxyphenethylamine in the presence of a coupling agent such as dimethylaminopyridine (DMAP). The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced aromatic compounds.

    Substitution: Formation of substituted derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
  • N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide

Uniqueness

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide is unique due to the presence of an additional methoxy group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications compared to similar compounds.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO6/c1-24-16-7-6-14(10-17(16)25-2)8-9-22-20(23)13-15-11-18(26-3)21(28-5)19(12-15)27-4/h6-7,10-12H,8-9,13H2,1-5H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPUFQRNZGCKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C(=C2)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30513350
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7668-87-3
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

prepared by reaction of 3,4-dimethoxyphenylethylamine and 3,4,5-trimethoxyphenylacetic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.